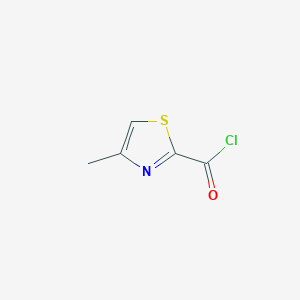

4-Methyl-1,3-thiazole-2-carbonyl chloride

Description

Properties

IUPAC Name |

4-methyl-1,3-thiazole-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNOS/c1-3-2-9-5(7-3)4(6)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXFKGABJPKDAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10664551 | |

| Record name | 4-Methyl-1,3-thiazole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10664551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79312-42-8 | |

| Record name | 4-Methyl-2-thiazolecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79312-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1,3-thiazole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10664551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methyl-1,3-thiazole-2-carbonyl chloride CAS 79312-42-8 properties

High-Fidelity Reagent Guide for Medicinal Chemistry & Process Development

Executive Summary

4-Methyl-1,3-thiazole-2-carbonyl chloride (CAS 79312-42-8) is a critical heterocyclic building block used extensively in the synthesis of bioactive small molecules. Functioning as a high-reactivity electrophile, it allows for the rapid introduction of the 4-methylthiazole moiety—a pharmacophore known to enhance metabolic stability and lipophilicity in drug candidates. This guide provides a rigorous technical overview, focusing on its physicochemical stability, validated synthesis pathways, and handling protocols designed to minimize hydrolysis-induced yield loss.

Physicochemical Profile

The following data aggregates experimentally determined values and predicted properties essential for stoichiometric calculations and process safety.

| Property | Specification |

| Chemical Name | 4-Methyl-1,3-thiazole-2-carbonyl chloride |

| CAS Registry Number | 79312-42-8 |

| Molecular Formula | C₅H₄ClNOS |

| Molecular Weight | 161.61 g/mol |

| Appearance | Off-white to pale yellow solid / Semi-solid |

| Melting Point | 47–52 °C (Lit.)[1] |

| Boiling Point | ~235 °C (Predicted at 760 mmHg) |

| Density | ~1.3 g/cm³ (Predicted) |

| Solubility | Soluble in DCM, THF, Toluene; Reacts violently with water/alcohols |

| Storage Condition | 2–8 °C, under Argon/Nitrogen (Hygroscopic) |

Synthesis & Manufacturing Architecture

The generation of 4-methyl-1,3-thiazole-2-carbonyl chloride typically proceeds via the activation of its corresponding carboxylic acid precursor. The choice of chlorinating agent (Thionyl Chloride vs. Oxalyl Chloride) dictates the purity profile.

Synthetic Pathway

The most robust route involves the lithiation of 4-methylthiazole at the C2 position, followed by carboxylation to the acid, and subsequent chlorination.

Figure 1: Stepwise synthesis from commercially available 4-methylthiazole. The lithiation step requires strictly anhydrous conditions.

Critical Process Parameters

-

Regioselectivity: Lithiation of 4-methylthiazole occurs exclusively at C2 due to the inductive effect of the adjacent sulfur and nitrogen atoms, preventing C5 side-reactions at low temperatures (-78°C).

-

Chlorination Choice: While Thionyl Chloride (

) is cheaper, Oxalyl Chloride ((

Experimental Protocol: The "Self-Validating" Amide Coupling

Objective: Couple CAS 79312-42-8 with a secondary amine to form a pharmacologically active amide. Challenge: Acid chlorides are prone to hydrolysis. A "blind" addition often leads to poor yields if the reagent has degraded.

The Self-Validating Workflow

This protocol incorporates a Methano-Check step to verify reagent integrity before committing the valuable amine substrate.

Figure 2: The "Methano-Check" validation loop ensures the electrophile is active prior to reaction.

Step-by-Step Procedure

-

Reagent Preparation: Dissolve 1.0 eq of 4-Methyl-1,3-thiazole-2-carbonyl chloride in anhydrous DCM (0.2 M).

-

Validation (Crucial):

-

Remove 5 µL of the solution and add to 200 µL of HPLC-grade Methanol.

-

Run LCMS. Look for the Methyl Ester mass (

). -

Criterion: If >95% conversion to methyl ester is observed, proceed. If parent acid peak is dominant, the chloride has hydrolyzed; add 1.2 eq Oxalyl Chloride/DMF to regenerate in situ.

-

-

Coupling:

-

Cool the validated acid chloride solution to 0 °C.

-

Add 1.2 eq of

(or DIPEA). -

Dropwise add 1.0 eq of the Amine dissolved in minimal DCM.

-

-

Workup:

-

Monitor by TLC (usually complete < 1 hr).

-

Quench with sat.

. Extract with DCM. -

Note: Thiazole amides can be polar; ensure aqueous layer is checked for product loss.

-

Applications in Drug Discovery

The 4-methyl-1,3-thiazole-2-carbonyl moiety acts as a robust bioisostere for phenyl rings and other heteroaromatics.

-

Bioisosterism: The thiazole ring provides a specific dipole alignment that can improve binding affinity in pockets where hydrogen bonding with the sulfur lone pair or nitrogen is possible.

-

Metabolic Stability: Unlike phenyl rings which are prone to CYP450 oxidation, the thiazole ring is generally more resistant to oxidative metabolism.

-

Case Study Utility: This specific chloride is used to synthesize derivatives similar to Cefditoren (antibiotic) intermediates and various 5-HT3 receptor antagonists , where the thiazole serves as a linker between an aromatic group and a basic amine center.

Safety & Handling (MSDS Summary)

Signal Word: DANGER

-

H290: May be corrosive to metals.[2]

Storage Protocol: Store in a tightly sealed vial taped with Parafilm under an inert atmosphere (Ar/N2). If the solid turns into a gummy liquid, it has likely absorbed moisture and hydrolyzed to the carboxylic acid and HCl.

References

-

Rosen, T., et al. (1990).[5] Thiazole as a carbonyl bioisostere.[5] A novel class of highly potent and selective 5-HT3 receptor antagonists.[5] Journal of Medicinal Chemistry, 33(10), 2715-2720.[5] [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Thiazoles. Retrieved October 26, 2023, from [Link]

-

PubChem. (n.d.). Compound Summary: Thiazole-2-carbonyl chloride derivatives. Retrieved October 26, 2023, from [Link]

Sources

- 1. Thiazole-2-carbonyl chloride 30216-57-0 [sigmaaldrich.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. fishersci.ca [fishersci.ca]

- 4. fishersci.com [fishersci.com]

- 5. Thiazole as a carbonyl bioisostere. A novel class of highly potent and selective 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methyl-1,3-thiazole-2-carbonyl chloride: Sourcing, Synthesis, and Application in Drug Discovery

This guide provides an in-depth technical overview of 4-Methyl-1,3-thiazole-2-carbonyl chloride, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its commercial availability, reliable synthesis protocols, safe handling procedures, and its pivotal role in the synthesis of pharmacologically active agents.

The Strategic Importance of the Thiazole Moiety in Medicinal Chemistry

The 1,3-thiazole ring is a privileged heterocyclic scaffold, prominently featured in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a versatile component in the design of molecules targeting diverse biological pathways. The thiazole nucleus is a cornerstone in the development of drugs with applications ranging from antimicrobial and anti-inflammatory to anticancer and anticonvulsant agents.[1][2] The specific substitution pattern on the thiazole ring is critical for modulating the pharmacological profile of these molecules.

Commercial Sourcing of 4-Methyl-1,3-thiazole-2-carbonyl chloride and Related Precursors

For research and development purposes, securing a reliable supply of starting materials is paramount. Several chemical suppliers offer 4-Methyl-1,3-thiazole-2-carbonyl chloride and its precursors. When selecting a supplier, it is crucial to consider not only the cost but also the purity, availability of batch-specific analytical data (e.g., Certificate of Analysis with NMR and HPLC data), and the supplier's quality management systems.

Below is a comparative table of notable commercial suppliers for related thiazole compounds, which can often provide custom synthesis services for the target compound.

| Supplier | Compound Name | CAS Number | Purity | Notes |

| Sigma-Aldrich | Thiazole-2-carbonyl chloride | 30216-57-0 | - | A key related starting material. |

| Thermo Scientific (Fisher Scientific) | 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride | 59944-65-9 | - | A structurally similar thiadiazole derivative.[3][4] |

| Santa Cruz Biotechnology | 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride | 59944-65-9 | - | Another supplier for a related thiadiazole.[5] |

| Advanced Chemical Intermediates | 4-Methyl-[6][7][8]thiadiazole-5-carbonyl chloride | 59944-65-9 | 90%+ | Provides purity information.[9] |

| Chem-Impex | 2-Chloro-4-methyl-thiazole | 26847-01-8 | ≥ 95% (HPLC) | A potential precursor for synthesis.[10] |

| The Good Scents Company | 4-methyl thiazole | 693-95-8 | - | Lists multiple suppliers for the parent heterocycle.[11] |

| Echemi | 4-methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carbonyl chloride | - | - | Lists a more complex derivative, indicating synthetic capabilities in this area.[12] |

Synthesis of 4-Methyl-1,3-thiazole-2-carbonyl chloride: A Two-Step Approach

The synthesis of 4-Methyl-1,3-thiazole-2-carbonyl chloride can be efficiently achieved through a two-step process, beginning with the construction of the 4-methyl-1,3-thiazole ring, followed by the conversion of a carboxylic acid derivative at the 2-position to the desired acyl chloride.

Step 1: Synthesis of 4-Methyl-1,3-thiazole

The formation of the 4-methyl-1,3-thiazole core can be accomplished via the well-established Hantzsch thiazole synthesis.[7][13][14] This method involves the condensation of an α-haloketone with a thioamide.[7][13]

Experimental Protocol: Hantzsch Synthesis of 4-Methyl-1,3-thiazole

-

Materials:

-

Thioacetamide

-

Chloroacetone

-

Ethanol

-

Sodium bicarbonate solution (5%)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 eq) in ethanol.

-

Slowly add chloroacetone (1.0 eq) to the solution. Caution: Chloroacetone is a lachrymator and toxic. Handle in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture by the slow addition of a 5% sodium bicarbonate solution until the effervescence ceases.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-methyl-1,3-thiazole.

-

Purify the crude product by distillation or column chromatography.

-

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Provides good solubility for the reactants and facilitates the reaction at a moderate reflux temperature.

-

Neutralization with Sodium Bicarbonate: Removes any acidic byproducts, such as HCl, which can protonate the product and affect its solubility and stability.

-

Extraction and Drying: Standard workup procedures to isolate the organic product from the aqueous phase and remove residual water.

Step 2: Synthesis of 4-Methyl-1,3-thiazole-2-carboxylic Acid

A common route to the title compound involves the synthesis of the corresponding carboxylic acid, which is then converted to the acyl chloride. This can be achieved through various methods, including the lithiation of the 2-position of 4-methylthiazole followed by quenching with carbon dioxide.

Step 3: Conversion of 4-Methyl-1,3-thiazole-2-carboxylic Acid to the Acyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a widely used and effective reagent for this purpose.[15][16][17] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid is converted into a better leaving group.[18][19]

Experimental Protocol: Synthesis of 4-Methyl-1,3-thiazole-2-carbonyl chloride

-

Materials:

-

4-Methyl-1,3-thiazole-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Pyridine (catalytic amount, optional)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend 4-Methyl-1,3-thiazole-2-carboxylic acid (1.0 eq) in anhydrous toluene.

-

Add a catalytic amount of pyridine (optional, can accelerate the reaction).

-

Slowly add thionyl chloride (1.2-1.5 eq) to the suspension via the dropping funnel. Caution: Thionyl chloride is corrosive and reacts violently with water. The reaction produces SO₂ and HCl gases. Perform this reaction in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux and maintain the temperature until the evolution of gases ceases. Monitor the reaction by observing the dissolution of the starting material.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure (distillation).

-

The resulting crude 4-Methyl-1,3-thiazole-2-carbonyl chloride can be used directly in the next step or purified by vacuum distillation.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Acyl chlorides are highly reactive towards water and will hydrolyze back to the carboxylic acid. Therefore, all glassware must be dry, and anhydrous solvents should be used.

-

Excess Thionyl Chloride: Ensures the complete conversion of the carboxylic acid. The excess reagent and the solvent are easily removed by distillation.

-

Reflux: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Pyridine Catalyst: Acts as a nucleophilic catalyst, forming a more reactive intermediate with thionyl chloride, thereby accelerating the reaction.

Safe Handling and Storage

4-Methyl-1,3-thiazole-2-carbonyl chloride, like most acyl chlorides, is a corrosive and moisture-sensitive compound. Proper handling and storage are essential to ensure safety and maintain the integrity of the reagent.

-

Handling:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as water, alcohols, and bases.

-

The use of a desiccator for long-term storage is recommended.

-

Applications in Drug Discovery and Development

4-Methyl-1,3-thiazole-2-carbonyl chloride is a valuable intermediate for the synthesis of a wide range of more complex molecules, particularly in the pharmaceutical industry. The acyl chloride functionality is highly reactive and readily undergoes nucleophilic acyl substitution with various nucleophiles, including amines, alcohols, and organometallic reagents.[20][21][22] This reactivity allows for the facile introduction of the 4-methyl-1,3-thiazole-2-carbonyl moiety into larger molecular scaffolds.

The thiazole ring in these derivatives can act as a bioisostere for other functional groups, such as an amide or an ester, and can participate in crucial binding interactions with biological targets.[23] For example, thiazole-containing compounds have been investigated as potent and selective 5-HT3 receptor antagonists.[23]

Workflow for the Application in Amide Synthesis:

Spectroscopic Characterization

The structural confirmation of 4-Methyl-1,3-thiazole-2-carbonyl chloride and its derivatives relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Infrared (IR) Spectroscopy:

-

A strong absorption band in the region of 1750-1800 cm⁻¹ is characteristic of the C=O stretch of the acyl chloride.[26]

-

-

Mass Spectrometry (MS):

-

The molecular ion peak will correspond to the molecular weight of the compound. The fragmentation pattern can provide further structural information.[26]

-

Conclusion

4-Methyl-1,3-thiazole-2-carbonyl chloride is a highly valuable and versatile building block in medicinal chemistry and drug discovery. Its synthesis, while requiring careful handling of reactive intermediates, is achievable through well-established synthetic protocols. A thorough understanding of its sourcing, synthesis, and reactivity is essential for researchers and scientists aiming to leverage the unique properties of the thiazole scaffold in the design and development of novel therapeutic agents.

References

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

-

YouTube. synthesis of thiazoles. (2019-01-19). Available from: [Link]

-

Chemguide. converting carboxylic acids into acyl (acid) chlorides. Available from: [Link]

-

Organic Chemistry Data. Acid to Acid Chloride - Common Conditions. Available from: [Link]

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. Available from: [Link]

-

CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. Available from: [Link]

- Al-Ghorbani, M., et al. (2016).

-

YouTube. Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). (2024-04-01). Available from: [Link]

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011-12-03). Available from: [Link]

- Google Patents. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.

- Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1792.

-

Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

-

ResearchGate. 1 H and 13 C NMR spectrum of 4CH 2 Cl. The presence of carbonyl ester... Available from: [Link]

-

The Good Scents Company. 4-methyl thiazole. Available from: [Link]

-

Chemguide. an introduction to acyl chlorides (acid chlorides). Available from: [Link]

- Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Pharmaceuticals, 15(3), 359.

-

Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available from: [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

-

Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Available from: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Maurya-Kumar/4e0a7b4f5b5f7b8c8d9e9e9e9e9e9e9e9e9e9e9e]([Link]

-

ResearchGate. (PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. (2021-05-14). Available from: [Link]

-

ACS Publications. Overview of the Chemistry of 2-Thiazolines. Available from: [Link]

- Google Patents. EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available from: [Link]

- Popiołek, Ł., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(11), 3394.

- Google Patents. US4468517A - Synthesis of thiazoles.

- Rosen, T., et al. (1990). Thiazole as a carbonyl bioisostere. A novel class of highly potent and selective 5-HT3 receptor antagonists. Journal of Medicinal Chemistry, 33(10), 2715-2720.

-

bepress. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available from: [Link]

-

Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides. Available from: [Link]

-

Save My Exams. A Level Chemistry Revision Notes - Acyl Chlorides. (2025-06-23). Available from: [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. mdpi.com [mdpi.com]

- 5. 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride | CAS 59944-65-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. synarchive.com [synarchive.com]

- 8. youtube.com [youtube.com]

- 9. 59944-65-9 | MFCD00173831 | 4-Methyl-[1,2,3]thiadiazole-5-carbonyl chloride | acints [acints.com]

- 10. chemimpex.com [chemimpex.com]

- 11. 4-methyl thiazole, 693-95-8 [thegoodscentscompany.com]

- 12. echemi.com [echemi.com]

- 13. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 14. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 17. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 18. youtube.com [youtube.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. chemguide.co.uk [chemguide.co.uk]

- 21. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 22. organicchemistrytutor.com [organicchemistrytutor.com]

- 23. Thiazole as a carbonyl bioisostere. A novel class of highly potent and selective 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. www2.chem.wisc.edu [www2.chem.wisc.edu]

difference between 4-methylthiazole-2-carbonyl chloride and 5-carbonyl chloride isomers

[1]

Executive Summary

This guide provides a rigorous technical analysis of the structural, synthetic, and reactive divergences between 4-methylthiazole-2-carbonyl chloride (Isomer A) and 4-methylthiazole-5-carbonyl chloride (Isomer B).[1]

While these two compounds are regioisomers, they exhibit drastically different chemical behaviors due to the electronic heterogenicity of the thiazole ring. The C5-isomer is a stable, commercially ubiquitous building block synthesized via classical cyclization.[1] In contrast, the C2-isomer is electronically deficient, prone to spontaneous decarbonylation, and typically requires specialized, low-temperature handling.[1] This guide details the mechanistic underpinnings of these differences to inform synthetic strategy and medicinal chemistry design.

Part 1: Structural & Electronic Landscape[1]

The thiazole ring is not electronically uniform. The placement of the carbonyl chloride moiety relative to the nitrogen and sulfur heteroatoms dictates the stability of the molecule.

Electronic Distribution Analysis

-

Position 2 (Between N and S): The C2 carbon is flanked by two electronegative heteroatoms (Nitrogen and Sulfur). This position is significantly electron-deficient (

-deficient).[1] A carbonyl chloride attached here amplifies this deficiency, creating a highly electrophilic center that is susceptible to rapid hydrolysis and nucleophilic attack.[1] -

Position 5 (Adjacent to S): The C5 position acts more like a standard aromatic system. It is the site of highest

-electron density in the thiazole ring, making the attached carbonyl chloride significantly more stable and resistant to spontaneous decomposition.

Resonance & Stability Diagram

The following diagram illustrates the stability differential and the resonance contributions that make the C2-isomer labile.

Figure 1: Comparative stability profile. The Red node indicates the high-energy, labile nature of the C2-isomer compared to the robust C5-isomer (Green).[1]

Part 2: Synthetic Pathways & Causality[1]

The synthesis of these isomers requires fundamentally different strategies. You cannot simply "move" the substituent; the ring construction usually dictates the substitution pattern.

4-Methylthiazole-5-Carbonyl Chloride (The "Hantzsch" Product)

This isomer is the standard output of the Hantzsch Thiazole Synthesis .

-

Mechanism: Condensation of an

-halo carbonyl (e.g., ethyl 2-chloroacetoacetate) with a thioamide (e.g., thioformamide or thiourea).[1] -

Why this route? The reaction naturally places the ester/acid functionality at the C5 position. The resulting acid is stable enough to be refluxed with thionyl chloride (

).

4-Methylthiazole-2-Carbonyl Chloride (The "Lithiation" Product)

Direct ring synthesis of C2-esters is difficult.[1] This isomer is typically accessed via C2-Lithiation of the parent heterocycle.

-

Mechanism: 4-Methylthiazole is treated with

-BuLi at -78°C to deprotonate the acidic C2 position, followed by a -

Critical Constraint: The conversion of the C2-acid to the acid chloride must be done carefully. High temperatures can trigger decarbonylation (loss of CO), reverting to the chlorothiazole or decomposing.

Synthesis Workflow Diagram

Figure 2: Divergent synthetic workflows. Note the temperature and reagent differences required to preserve the unstable C2-isomer.[1]

Part 3: Physical Properties & Reactivity Comparison

The following table summarizes the practical differences researchers must account for in the lab.

| Feature | 4-Methylthiazole-5 -carbonyl chloride | 4-Methylthiazole-2 -carbonyl chloride |

| Stability | High.[1] Stable at room temperature under | Low. Prone to hydrolysis and decarbonylation. |

| Storage | Standard fridge/freezer ( | Deep freeze ( |

| Reactivity | Standard electrophile. Reacts predictably with amines/alcohols. | Hyper-electrophile. Can react violently; side reactions common. |

| Synthesis Method | Oxalyl chloride at | |

| Major Impurity | Unreacted acid or HCl adducts. | Decarbonylated product (4-methyl-2-chlorothiazole).[1] |

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-Methylthiazole-5-Carbonyl Chloride (Robust)

Scope: Preparation of the stable isomer for use in amide coupling.[1]

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a

drying tube. -

Reagents: Charge flask with 4-methylthiazole-5-carboxylic acid (1.0 eq) and Thionyl Chloride (

) (5.0 eq). -

Reaction: Heat the mixture to reflux (

) for 2–3 hours. The solution should turn homogenous. -

Workup:

-

Cool to room temperature.[2]

-

Concentrate in vacuo to remove excess

. -

Co-evaporate with anhydrous toluene (

) to remove traces of acid chloride and HCl.

-

-

Validation: The residue is typically a tan/yellow solid or oil that can be used directly.

Protocol B: Synthesis of 4-Methylthiazole-2-Carbonyl Chloride (Sensitive)

Scope: Preparation of the labile isomer.[1] Must be performed strictly anhydrously and used immediately.

-

Setup: Flame-dry a 50 mL Schlenk flask under Argon.

-

Reagents: Suspend 4-methylthiazole-2-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration). Add a catalytic drop of DMF (dimethylformamide).[1]

-

Chlorination:

-

Cool the suspension to

(ice bath). -

Add Oxalyl Chloride (1.2 eq) dropwise over 10 minutes. Note: Gas evolution (CO/CO2) will be vigorous.[1]

-

-

Reaction: Allow to warm to Room Temperature and stir for 1–2 hours until gas evolution ceases and the solid dissolves.

-

Workup:

-

Do NOT heat.

-

Remove solvent in vacuo at ambient temperature.

-

Immediate Use: Redissolve the crude residue immediately in the solvent required for the next step (e.g., THF or DCM) and proceed to the coupling reaction.

-

Part 5: Medicinal Chemistry Implications (SAR)

In drug design, the choice between these isomers is a choice between metabolic stability and target engagement .

-

Metabolic Soft Spots: The C2 position is a metabolic "hotspot." Thiazoles often undergo oxidative metabolism at C2. Blocking C2 with a carbonyl group (as in the 2-isomer derivatives) can prevent this, but the resulting amide/ester may be liable to rapid enzymatic hydrolysis in plasma.[1]

-

Geometry:

-

C5-Substitution: Projects the payload "along" the vector of the sulfur atom. Often used to extend into hydrophobic pockets.

-

C2-Substitution: Projects the payload between the N and S. This creates a "V-shape" geometry often utilized in kinase inhibitors to interact with the hinge region.[1]

-

References

-

Thiazole Synthesis & Reactivity: Synthesis of Thiazoles. Organic Chemistry Portal. (Detailed mechanisms on Hantzsch synthesis).

-

C5-Formyl/Carboxyl Synthesis: Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. PMC (NIH).[1] (Describes the stability and hydrogenation of the C5-acid chloride).

-

Thiazole Properties: Properties and Reactions of Thiazole. ResearchGate. (Discusses the electrophilic/nucleophilic activity at C2 vs C5).

-

Commercial Availability & Safety: Thiazole-2-carbonyl chloride Safety Data Sheet. Sigma-Aldrich. (Confirming storage conditions and hazard profile). [1]

Methodological & Application

Application Notes & Protocols: Amide Bond Formation Using 4-Methyl-1,3-thiazole-2-carbonyl Chloride

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction conditions for coupling 4-Methyl-1,3-thiazole-2-carbonyl chloride with primary and secondary amines. The 4-methyl-1,3-thiazole-2-carboxamide moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Understanding and optimizing its synthesis is crucial for the rapid development of new chemical entities. This guide delves into the underlying reaction mechanism, provides detailed experimental protocols, discusses critical reaction parameters, and offers troubleshooting advice to ensure successful and reproducible amide bond formation.

Scientific Rationale & Mechanistic Overview

The synthesis of amides from 4-Methyl-1,3-thiazole-2-carbonyl chloride and an amine is a classic example of nucleophilic acyl substitution .[1][2] Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing reaction with nucleophiles like amines.[3][4][5] The high reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic.

The reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Addition: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the carbonyl π-bond and forms a negatively charged tetrahedral intermediate.[6][7]

-

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group (as its conjugate acid, HCl, is strong), is expelled.[4][7]

-

Deprotonation: The resulting product is a protonated amide (an N-acylammonium ion). A base, typically a tertiary amine like triethylamine or an excess of the reacting amine, removes the proton from the nitrogen to yield the neutral amide product and an ammonium salt byproduct.[6][8] This final step is critical; without a base, the hydrochloric acid generated would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[9]

Caption: Figure 1: Nucleophilic acyl substitution mechanism.

Critical Parameters and Reagent Selection

The success of the acylation reaction hinges on the careful selection of several key parameters.

-

Amine Nucleophilicity: The reactivity of the amine is paramount.

-

Aliphatic amines (primary and secondary) are generally strong nucleophiles and react readily, often exothermically.

-

Aromatic amines (anilines) are less nucleophilic due to the delocalization of the nitrogen lone pair into the aromatic ring. These reactions may require slightly elevated temperatures or longer reaction times.

-

Steric Hindrance: Bulky groups on or near the amine nitrogen (e.g., in t-butylamine or diisopropylamine) can significantly slow the reaction rate by impeding the approach to the carbonyl carbon.

-

-

Solvent: The solvent must be aprotic to avoid reacting with the acyl chloride. It should also effectively dissolve the reactants.

-

Dichloromethane (DCM): A common choice due to its inertness and ability to dissolve a wide range of organic compounds.

-

Tetrahydrofuran (THF): Another excellent choice, particularly for its ability to dissolve both polar and nonpolar reactants.

-

Acetonitrile (ACN): A more polar option that can be useful for less soluble amines.

-

N,N-Dimethylformamide (DMF): A highly polar solvent, but caution is advised as it can form a Vilsmeier reagent with acyl chlorides, leading to side products.[10]

-

-

Base: A non-nucleophilic base is required to scavenge the HCl produced.[9]

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are the most common choices. They are sufficiently basic to neutralize HCl but are too sterically hindered to compete with the reactant amine as nucleophiles. Typically, 1.1 to 1.5 equivalents are used.

-

Pyridine: Can act as both a base and a nucleophilic catalyst, potentially speeding up the reaction.[10]

-

Excess Amine: For simple and inexpensive amines, using two or more equivalents of the amine itself is a viable strategy, where one equivalent acts as the nucleophile and the second acts as the base.

-

-

Temperature: The reaction of acyl chlorides with amines is often exothermic.[] Therefore, it is standard practice to cool the reaction mixture (typically to 0 °C) before the dropwise addition of the acyl chloride to control the reaction rate and minimize side product formation.[10] After the initial addition, the reaction is often allowed to warm to room temperature.

Experimental Protocols

Safety Precaution: 4-Methyl-1,3-thiazole-2-carbonyl chloride is a moisture-sensitive and corrosive acyl chloride. It will react with water to release HCl gas. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All glassware must be oven- or flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

General Protocol for the Acylation of a Primary Amine

This protocol describes a general procedure for the reaction of 4-Methyl-1,3-thiazole-2-carbonyl chloride with a representative primary amine, benzylamine.

Materials:

-

4-Methyl-1,3-thiazole-2-carbonyl chloride

-

Benzylamine

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl) solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add the amine (e.g., benzylamine, 1.0 eq) and anhydrous DCM (to make a ~0.2 M solution).

-

Base Addition: Add triethylamine (1.2 eq) to the solution.

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Acyl Chloride Addition: Dissolve 4-Methyl-1,3-thiazole-2-carbonyl chloride (1.1 eq) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes. A white precipitate (triethylammonium chloride) will likely form.[10]

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess amine and TEA), saturated NaHCO₃ (to neutralize any remaining acid), and brine.

-

Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-benzyl-4-methyl-1,3-thiazole-2-carboxamide.

-

Caption: Figure 2: General Experimental Workflow.

Summary of Reaction Conditions

The following table summarizes typical conditions based on the amine substrate class. Note that these are starting points and may require optimization for specific substrates.

| Amine Type | Base (equivalents) | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield |

| Primary Aliphatic | TEA (1.2) or DIPEA (1.2) | DCM, THF | 0 to RT | 1 - 4 | > 85% |

| Secondary Aliphatic | TEA (1.2) or DIPEA (1.2) | DCM, THF | 0 to RT | 2 - 6 | > 80% |

| Primary Aromatic | TEA (1.5) or Pyridine (1.5) | DCM, ACN | 0 to 40 | 4 - 12 | 60 - 90% |

| Hindered Amine | DIPEA (1.5) or Proton Sponge | ACN, Dioxane | RT to 60 | 12 - 24 | 40 - 75% |

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive acyl chloride (hydrolyzed).2. Amine is protonated (insufficient base).3. Low nucleophilicity of the amine. | 1. Use fresh or newly prepared acyl chloride.2. Add an additional 0.5 eq of base.3. Increase reaction temperature and/or time; consider a more polar solvent or a catalyst like DMAP (catalytic amount). |

| Multiple Products | 1. Over-acylation to form an imide.2. Side reaction with solvent (e.g., DMF).3. Degradation of starting material or product. | 1. Use a slight excess of the amine instead of the acyl chloride (e.g., 1.0 eq amine, 0.9 eq acyl chloride). Ensure slow addition at 0 °C.2. Avoid DMF if possible; use DCM or THF.3. Maintain low temperatures and ensure the base is non-nucleophilic. |

| Difficult Purification | 1. Ammonium salt byproduct is soluble in the organic layer. | 1. Perform a thorough aqueous work-up. A wash with 1M HCl is very effective at removing tertiary amine bases and their salts. If the product is base-stable, a wash with dilute NaOH can also be effective. |

References

- RSC Publishing. (2023, March 21).

- Reddit. (2024, September 14). Acid chloride reaction with amine : r/OrganicChemistry.

- Sparkl. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level.

- YouTube. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides.

- YouTube. (2019, November 12).

- Master Organic Chemistry. (2011, May 6).

- BYJU'S. Nucleophilic Acyl Substitution.

- Khan Academy. Nucleophilic acyl substitution (video).

- Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines.

- Chemistry LibreTexts. (2024, March 17). 21.2: Nucleophilic Acyl Substitution Reactions.

- Master Organic Chemistry. (2018, February 28).

- Department of Pharmaceutical Chemistry, College of Pharmacy, University of Basrah. Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions.

- BOC Sciences. (2024, March 29).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. byjus.com [byjus.com]

- 3. Khan Academy [khanacademy.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 9. m.youtube.com [m.youtube.com]

- 10. reddit.com [reddit.com]

preparation of 4-methylthiazole-2-carbonyl chloride from carboxylic acid and thionyl chloride

Application Note & Protocol: Synthesis of 4-Methylthiazole-2-Carbonyl Chloride

Abstract

This document provides a comprehensive guide for the synthesis of 4-methylthiazole-2-carbonyl chloride, a critical building block in pharmaceutical and materials science. The protocol details the conversion of 4-methylthiazole-2-carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂). This application note is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental protocol, safety guidelines, and troubleshooting advice to ensure a successful and safe synthesis.

Introduction and Significance

The thiazole nucleus is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents, including anticancer, antibacterial, and anti-inflammatory drugs.[1][2][3] The derivatization of this scaffold is key to developing novel chemical entities with enhanced biological activity. 4-Methylthiazole-2-carbonyl chloride serves as a highly reactive and versatile intermediate, enabling the facile introduction of the 4-methylthiazole-2-carboxamide moiety through reactions with various nucleophiles such as amines and alcohols. Its utility in constructing complex molecular architectures makes a reliable synthesis protocol essential for drug discovery and development pipelines.[4][5]

The conversion of a carboxylic acid to an acyl chloride is a fundamental activating transformation in organic synthesis. Acyl chlorides are significantly more electrophilic than their parent carboxylic acids, allowing them to undergo nucleophilic acyl substitution reactions that would otherwise be sluggish or impossible.[6] Thionyl chloride is a common and effective reagent for this purpose, as its byproducts are gaseous, which helps to drive the reaction to completion.[7] This guide provides a robust and validated protocol for this specific transformation, addressing potential challenges unique to the thiazole heterocycle.

Reaction Mechanism and Scientific Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The key is the conversion of the carboxylic acid's hydroxyl group, a poor leaving group, into a chlorosulfite intermediate, which is an excellent leaving group.[8][9]

The mechanism involves several key steps:

-

Nucleophilic Attack: The carbonyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.[7][9]

-

Intermediate Formation: A proton transfer and the loss of a chloride ion lead to the formation of a reactive chlorosulfite intermediate.[8]

-

Nucleophilic Substitution: The chloride ion, released in the previous step, acts as a nucleophile and attacks the carbonyl carbon.[7]

-

Tetrahedral Intermediate Collapse: A tetrahedral intermediate is formed, which then collapses. This collapse is entropically favored as it releases the stable gaseous molecules sulfur dioxide (SO₂) and hydrogen chloride (HCl), driving the equilibrium towards the product.[7]

Caption: Mechanism of Acyl Chloride Formation.

Critical Consideration: Side Reactions

A potential and noteworthy side reaction involves the chlorination of the methyl group at the C4 position of the thiazole ring. Heteroaromatic compounds with activated methyl groups can undergo chlorination when heated excessively with thionyl chloride.[10] Therefore, careful control of reaction temperature and duration is paramount to prevent the formation of this impurity.

Detailed Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale. Adjust quantities accordingly for different scales.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Cat. No. | Notes |

| 4-Methylthiazole-2-carboxylic acid | ≥97% | Sigma-Aldrich | e.g., 401987 | Ensure it is dry. |

| Thionyl chloride (SOCl₂) | ReagentPlus®, ≥99% | Sigma-Aldrich | e.g., 320536 | Handle only in a fume hood. |

| Anhydrous Toluene | DriSolv® | EMD Millipore | e.g., TX0737 | Optional solvent. |

| Round-bottom flask (50 mL) | - | - | - | Must be oven-dried. |

| Reflux condenser | - | - | - | With drying tube. |

| Magnetic stirrer and stir bar | - | - | - | - |

| Heating mantle | - | - | - | - |

| Rotary evaporator | - | - | - | For removal of excess SOCl₂. |

Quantitative Data

| Compound | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 4-Methylthiazole-2-carboxylic acid | 143.16 | 1.43 g | 10.0 | 1.0 |

| Thionyl chloride (SOCl₂) | 118.97 | 4.4 mL | 60.0 | 6.0 |

Step-by-Step Synthesis Procedure

Caption: Workflow for Synthesis.

-

Preparation: Assemble a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly oven-dried to remove any trace of water. The top of the condenser should be fitted with a calcium chloride or silica gel drying tube to protect the reaction from atmospheric moisture.

-

Charging Reactants: Add 4-methylthiazole-2-carboxylic acid (1.43 g, 10.0 mmol) to the flask.

-

Addition of Thionyl Chloride: In a certified chemical fume hood, slowly add thionyl chloride (4.4 mL, 60.0 mmol) to the flask at room temperature with gentle stirring. Gas evolution (HCl) will be observed. In this procedure, excess thionyl chloride also serves as the solvent.

-

Reaction: Heat the reaction mixture to reflux (oil bath temperature of ~85 °C) and maintain for 2-3 hours. The reaction is typically complete when the solid carboxylic acid has fully dissolved and gas evolution has ceased.

-

Work-up: After cooling the mixture to room temperature, carefully remove the excess thionyl chloride using a rotary evaporator. Crucially, the vacuum line must be protected by a base trap (containing NaOH solution) to neutralize the corrosive and toxic SOCl₂, HCl, and SO₂ vapors.

-

Product Isolation: The resulting crude 4-methylthiazole-2-carbonyl chloride is typically an oil or low-melting solid. Due to its reactivity and moisture sensitivity, it is highly recommended to use the product directly in the subsequent reaction step without further purification.[11] An estimated yield of >95% is typical.

Safety and Hazard Management

This procedure must be performed with strict adherence to safety protocols due to the hazardous nature of the reagents.

-

Thionyl Chloride (SOCl₂): This reagent is highly toxic, severely corrosive, and a lachrymator. It reacts violently with water, releasing toxic gases (HCl and SO₂).[12][13][14]

-

Handling: Always handle thionyl chloride in a well-ventilated chemical fume hood.[15]

-

PPE: Wear chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield.[12][13]

-

Spills: Neutralize small spills with an inert absorbent material like sand or sodium bicarbonate. Do not use water.[16]

-

-

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[13][16] Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13][15]

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

-

-

Waste Disposal: Unused thionyl chloride and reaction residues must be quenched carefully by slowly adding the waste to a stirred, ice-cold solution of sodium bicarbonate. Dispose of all chemical waste in accordance with local and institutional regulations.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Presence of moisture in reagents or glassware. 2. Incomplete reaction. | 1. Ensure all glassware is oven-dried and use anhydrous reagents. SOCl₂ is rapidly hydrolyzed by water. 2. Extend the reflux time and ensure the temperature is adequate for the reaction to proceed. |

| Dark, Tarry Product | 1. Overheating or prolonged reaction time causing decomposition. 2. Impure starting material. | 1. Reduce the reaction temperature and/or time. Consider using a high-boiling inert solvent (e.g., toluene) to better control the temperature. 2. Verify the purity of the 4-methylthiazole-2-carboxylic acid before starting. |

| Formation of Side Products | 1. Chlorination of the C4-methyl group. | 1. Avoid excessive heating. Run the reaction at the lowest effective temperature and for the minimum time required for full conversion. Monitor via TLC (by derivatizing a small aliquot) if necessary. |

| Difficulty Removing Excess SOCl₂ | 1. Inefficient vacuum system. 2. Insufficient heating of the flask during evaporation. | 1. Ensure the vacuum pump is functioning correctly and all seals are tight. 2. Gently warm the flask (e.g., 40 °C water bath) during rotary evaporation to facilitate the removal of the high-boiling SOCl₂. |

References

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Thionyl Chloride. Retrieved from NJ.gov. [Link]

-

Loba Chemie. (2023). Safety Data Sheet: Thionyl Chloride AR. Retrieved from lobachemie.com. [Link]

-

Carl ROTH. (2024). Safety Data Sheet: Thionyl chloride. Retrieved from carlroth.com. [Link]

-

Bionium Scientific. (n.d.). Material Safety Data Sheet: Thionyl Chloride. Retrieved from bionium.com. [Link]

-

Li, J. J., et al. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 13(4), 943-948. [Link]

-

Organic Syntheses. (n.d.). Preparation of 2-(p-Tolyl)propionyl Chloride. Org. Synth. 2012, 89, 262. [Link]

-

Boon, W. R. (1945). The Action of Thionyl Chloride on 2:4-Dimethylthiazole-5-carboxylic Acid. Journal of the Chemical Society, 601-603. [Link]

-

Chemistry LibreTexts. (n.d.). Synthesis of Acyl Chlorides. Retrieved from chem.libretexts.org. [Link]

-

Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 24(10), 1877. [Link]

-

Rzepa, H. S. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

-

Davis, M., & Scanlon, D. B. (1977). The Reaction of Thionyl Chloride with Methyl-Substituted Heteroaromatic Compounds. Australian Journal of Chemistry, 30(2), 433-435. [Link]

-

Leonard, M. S. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. [Link]

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from chemistrysteps.com. [Link]

-

Kilaru, R. B., et al. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 24(17), 4248-4252. [Link]

-

Li, J. J., et al. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 13(4), 943-948. [Link]

-

Kilaru, R. B., et al. (2014). Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives. ResearchGate. [Link]

-

Płaziński, W., et al. (2020). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 25(21), 5193. [Link]

-

Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 2. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]

- 9. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 10. researchgate.net [researchgate.net]

- 11. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nj.gov [nj.gov]

- 13. bionium.miami.edu [bionium.miami.edu]

- 14. leap.epa.ie [leap.epa.ie]

- 15. carlroth.com:443 [carlroth.com:443]

- 16. lobachemie.com [lobachemie.com]

Troubleshooting & Optimization

purification methods for 4-Methyl-1,3-thiazole-2-carbonyl chloride crude product

This technical guide details the purification, handling, and troubleshooting of 4-Methyl-1,3-thiazole-2-carbonyl chloride .

Note on Stability: Thiazole-2-carbonyl derivatives are chemically distinct from their 4- or 5-carbonyl counterparts due to the lability of the C2 position. Users must be vigilant regarding decarboxylation and hydrolysis .

Product Identity:

-

Chemical Name: 4-Methyl-1,3-thiazole-2-carbonyl chloride

-

Target Moiety: Thiazole ring with a methyl group at C4 and an acyl chloride at C2.

-

Key Characteristic: Highly moisture-sensitive; prone to thermal decarboxylation.

Part 1: Troubleshooting Guide (Q&A)

Category A: Stability & Decomposition[1]

Q1: My crude product turns black and evolves gas upon heating. What is happening?

Diagnosis: You are likely observing thermal decarboxylation .

Mechanism: Thiazole-2-carboxylic acids and their derivatives are prone to losing

-

Lower the Bath Temperature: Do not exceed 40–50°C during solvent removal.

-

Increase Vacuum: Use a high-vacuum manifold (<1 mbar) to distill at lower temperatures.

-

Avoid Distillation: If the compound is too unstable, purify the precursor acid (4-methylthiazole-2-carboxylic acid) to high purity first, then convert to the chloride and use the crude product immediately after removing thionyl chloride.

Q2: The product solidifies into an insoluble white mass inside the flask. Diagnosis: Hydrolysis has occurred. Cause: Moisture ingress converted the acyl chloride back to the carboxylic acid or its HCl salt, which are often less soluble in organic solvents like dichloromethane or thionyl chloride. Solution:

-

Check Inert Atmosphere: Ensure a positive pressure of dry

or Ar. -

Re-chlorination: If the product is the acid, you can attempt to re-dissolve it in fresh thionyl chloride (with a drop of DMF) to convert it back, provided no significant decomposition has occurred.

Category B: Impurity Removal

Q3: I cannot get rid of the acrid smell (Thionyl Chloride/SO2) even after rotary evaporation.

Diagnosis: Residual thionyl chloride (

-

Add anhydrous toluene (2–3 volumes) to the crude residue.

-

Concentrate under reduced pressure. Toluene forms an azeotrope with thionyl chloride, dragging it out.

-

Repeat this process 3 times.

-

Verification: Run a quick

-NMR; thionyl chloride is invisible, but the absence of broad acidic protons and a clean baseline usually indicate success.

Q4: My NMR shows a second set of thiazole peaks. Is this an isomer? Diagnosis: Likely unreacted starting material (4-methylthiazole) or decarboxylated product .

-

Scenario A: If the peaks match 4-methylthiazole (proton at C2 is distinct, ~8.7 ppm), the lithiation/carboxylation step was incomplete.

-

Scenario B: If the peaks match the carboxylic acid, the chlorination was incomplete. Solution:

-

Acid chlorides are hard to separate from their parent acids chromatographically. Ensure complete conversion during reaction by using excess

and catalytic DMF. -

If starting material (4-methylthiazole) is present, it can be removed by washing the precursor acid with organic solvents (DCM) at basic pH (where the acid is in the aqueous phase) before the chlorination step.

Part 2: FAQs

Q: Can I purify this acid chloride by silica gel chromatography?

A: No. Acid chlorides react with the silanol groups (

-

Alternative: If you must use chromatography, convert a small aliquot to the methyl ester (using MeOH) to check purity, but purify the bulk material via distillation or sublimation.

Q: What is the best solvent for recrystallization? A: If the product is a solid, use anhydrous hexane or a hexane/toluene mixture. Dissolve the crude in a minimum amount of warm (not hot) toluene, add hexane until cloudy, and cool to -20°C under nitrogen.

Q: How should I store the purified product? A: Store in a Schlenk tube or a tightly sealed vial inside a desiccator at -20°C . Parafilm is insufficient; use electrical tape or a secondary container with Drierite.

Part 3: Experimental Protocols

Workflow 1: Synthesis & Purification Pipeline

The following protocol minimizes thermal stress to prevent decarboxylation.

Step 1: Preparation of Crude

-

Reaction: React 4-methyl-1,3-thiazole-2-carboxylic acid (1.0 eq) with Thionyl Chloride (

, 5.0 eq) and DMF (cat. 1-2 drops). -

Reflux: Heat gently at 50–60°C (Do not boil aggressively) for 2–3 hours. Monitor gas evolution (

). -

Concentration: Remove bulk

via rotary evaporation at <40°C .

Step 2: Purification (The "Toluene Strip")

Standard method for heat-sensitive acid chlorides.

-

Redissolve the crude yellow/orange oil in Anhydrous Toluene (10 mL per gram).

-

Evaporate under reduced pressure (Rotovap).

-

Repeat 3x. This removes trace

and -

High Vacuum Drying: Place the flask on a high-vacuum manifold (<0.5 mmHg) for 2 hours at room temperature.

-

Result: If the product is pure, it should solidify or form a viscous, non-fuming oil.

-

Step 3: Vacuum Distillation (Only if necessary)

Use only if the "Toluene Strip" yields impure material.

-

Set up a Short Path Distillation apparatus (minimize travel distance).

-

Flush with Argon.

-

Apply high vacuum (<0.1 mmHg).

-

Heat the oil bath slowly. Do not exceed 80°C bath temperature.

-

Collect the fraction distilling at the expected boiling point (likely 60–80°C at 0.1 mmHg, extrapolated from thiazole analogs).

-

Caution: If the pot residue turns black/tarry, stop immediately.

-

Part 4: Visualization (Process Decision Tree)

Figure 1: Decision tree for the purification of heat-sensitive thiazole acid chlorides. The "Red" path (Distillation) carries the highest risk of thermal decomposition.

Part 5: Quantitative Data Summary

| Parameter | Specification / Limit | Reason |

| Bath Temp (Evaporation) | < 40°C | Prevent decarboxylation of the C2-carbonyl. |

| Vacuum Pressure | < 0.5 mmHg (for distillation) | Lowers BP to safe range. |

| Toluene Co-evaporations | 3 cycles | Ensures <10 ppm residual |

| Storage Temperature | -20°C | Inhibits hydrolysis and dimerization. |

| Reagent Stoichiometry | 5.0 eq | Excess required to drive equilibrium; remove by azeotrope. |

References

-

Thiazole Chemistry & Decarboxylation Risks

-

Context: Thiazole-2-carboxylic acids are known to undergo decarboxylation.[1] This instability extends to their acid chloride derivatives if heated excessively.

-

Source: Schenk, K. et al. "Decarboxylation of Azole-2-carboxylic acids." Helvetica Chimica Acta. (General reference for azole stability).

-

- Purification of Acid Chlorides (General Protocols)

-

Synthesis of Thiazole Derivatives

- Handling of Moisture Sensitive Reagents: Context: Best practices for storing and handling acyl chlorides.

Sources

Technical Support Center: Handling Moisture-Sensitive Thiazole Acid Chlorides

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Thiazole Acid Chloride Handling & Troubleshooting Last Updated: February 12, 2026

Introduction: The "Hidden" Instability

Thiazole acid chlorides are deceptive. Unlike their benzene analogs (benzoyl chlorides), which are relatively robust, thiazole acid chlorides combine a highly electrophilic carbonyl with a basic, electron-deficient heteroaromatic ring.

The Core Problem:

The thiazole nitrogen (

This guide moves beyond generic "air-sensitive" protocols to address the specific physicochemical behavior of the thiazole scaffold.

Module 1: Synthesis & Generation (The "Make" Phase)

Q: My thiazole carboxylic acid decomposes when refluxed with thionyl chloride ( ). Why?

A: Thermal instability is the likely culprit. Thiazole rings, while aromatic, can undergo decomposition or polymerization under vigorous reflux with strong Lewis acids or mineral acids. Thionyl chloride requires heat to drive the reaction, often exceeding the thermal ceiling of functionalized thiazoles.

The Solution: Switch to Oxalyl Chloride (

-

Mechanism: This proceeds via the Vilsmeier-Haack intermediate (chloroiminium ion), which activates the acid at room temperature or

, bypassing the need for thermal stress. -

Benefit: The byproducts (

,

Workflow: Low-Temperature Activation

Figure 1: The Vilsmeier-Haack activation pathway allows for mild acid chloride generation, preventing thermal degradation of the thiazole ring.

Module 2: Handling & Storage (The "Hold" Phase)

Q: The solid turns into a gum immediately upon weighing. How do I handle this?

A: Do not isolate the solid if possible. Thiazole acid chlorides are best used in situ . If you must isolate it, the "gum" is likely the hydrochloride salt absorbing atmospheric moisture.

Protocol: The "In Situ" Telescoping Method This method eliminates the isolation step, the highest risk point for hydrolysis.

-

Generation: Generate the acid chloride in dry DCM or THF using Oxalyl Chloride/DMF.

-

Evaporation (Critical): Remove excess Oxalyl Chloride under high vacuum (Schlenk line). Note: This also removes free HCl gas.

-

Redissolution: Redissolve the residue immediately in the reaction solvent (e.g., dry THF).

-

Transfer: Cannulate this solution directly into the vessel containing your nucleophile (amine/alcohol).

Comparison of Handling Techniques

| Technique | Suitability | Risk Level | Notes |

| Open Air Weighing | CRITICAL FAILURE | High | Hydrolysis occurs in seconds. |

| Schlenk Line (In Situ) | Recommended | Low | Best for synthesis. Keeps system closed under |

| Glovebox Isolation | Acceptable | Medium | Good for storage, but static electricity can be an issue with fine powders. |

Module 3: Quality Control (The "Check" Phase)

Q: How do I check purity? I can't run TLC on an acid chloride.

A: You must derivatize the sample first. Direct TLC or LCMS of an acid chloride will show the carboxylic acid (hydrolysis product), giving a false negative. You need to "trap" the acid chloride as a stable ester.

Protocol: The Methanol Quench (Derivatization)

Purpose: Converts the unstable acid chloride into a stable methyl ester for analysis.

-

Sampling: Under inert flow, withdraw

of the reaction mixture using a dry glass syringe. -

Quench: Inject immediately into a vial containing

of anhydrous Methanol (optionally with excess -

Reaction: Shake for 1 minute. The reaction

is instantaneous. -

Analyze: Run TLC or LCMS on this solution.

-

Target: Look for the mass of the Methyl Ester (

vs Acid). -

Absence of Acid: If you see only the Methyl Ester and no Carboxylic Acid peak, conversion is 100%.

-

Module 4: Troubleshooting (The "Fix" Phase)

Q: My reaction mixture turned black/tarry. What happened?

A: This is likely HCl-mediated polymerization or Self-Acylation . Because the thiazole ring is basic, it can act as a nucleophile. If the reaction is too concentrated, Molecule A's acid chloride attacks Molecule B's thiazole nitrogen, leading to oligomers.

Troubleshooting Decision Tree

Figure 2: Diagnostic logic for common thiazole acid chloride failures. Black tar usually indicates intermolecular side reactions.

Common Failure Modes & Fixes

| Symptom | Diagnosis | Corrective Action |

| White smoke when opening flask | Hydrolysis ( | STOP. The reagent is dead. Resynthesize under stricter inert conditions. |

| Solid won't dissolve in DCM | Formation of Thiazolium HCl salt | Add a non-nucleophilic base (e.g., 2,6-Lutidine) or degas thoroughly to remove |

| Low yield in amide coupling | Competitive Hydrolysis | Ensure the amine is dry. Add the Acid Chloride TO the amine (inverse addition) to keep amine in excess. |

Module 5: Safety & Disposal

Warning: Thiazole acid chlorides release significant

-

Quenching: NEVER add water directly to the neat solid.

-

Protocol: Dilute the residue with DCM. Cool to

. Add Isopropanol dropwise (gentler than methanol/water). Once the exotherm subsides, add saturated

-

-

Ventilation: All operations must occur in a fume hood. The "smell of almonds" or "acrid biting odor" indicates a breach in containment.

References

-

BenchChem. (2025).[2][4][5] Thionyl Chloride vs. Oxalyl Chloride: A Comparative Guide for Acyl Chloride Synthesis. Retrieved from

-

Wolfabio. (2025). Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching. Retrieved from

-

Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved from

-

Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from

Sources

Technical Support Center: Troubleshooting 4-Methylthiazole-2-Carbonyl Chloride Couplings

Introduction

You are likely here because a "standard" amide coupling—one that should take 30 minutes in DCM—is failing. You are reacting 4-methylthiazole-2-carbonyl chloride with an aniline, and you are observing either no conversion, hydrolysis of your starting material, or a mess of insoluble salts.

This is a deceptive reaction. While acid chlorides are typically high-energy electrophiles, the 2-position of the thiazole ring introduces unique electronic and physical challenges. The thiazole ring is electron-withdrawing, making the carbonyl carbon highly electrophilic.[1] Paradoxically, this high reactivity often leads to "apparent" low reactivity because the reagent destroys itself (hydrolysis) or deactivates your nucleophile (HCl salt formation) before the desired bond can form.[1][2]

This guide moves beyond generic advice to address the specific physical organic chemistry of this system.

Part 1: The "Dead Reagent" Diagnostics

Q1: I bought the acid chloride commercially. It’s a solid. Why is my LCMS showing only the carboxylic acid?

The Diagnosis: Your reagent is likely hydrolyzed before you even opened the bottle. The 2-carbonyl position on a thiazole is significantly more electrophilic than a benzoyl chloride due to the electron-withdrawing nature of the C=N bond adjacent to the sulfur. This makes it hyper-sensitive to moisture .

-

The Trap: Commercial samples of 4-methylthiazole-2-carbonyl chloride (mp 47–52 °C) often degrade into the carboxylic acid and HCl gas upon storage, even under argon. The "solid" you are weighing might be 50% hydrolyzed acid, which is non-reactive under acid chloride coupling conditions.[1][2]

The Fix: The Methanol Test Before committing your valuable aniline, perform this 5-minute validation:

-

Take 5 mg of your acid chloride.

-

Dissolve in 0.5 mL dry MeOH.

-

Run TLC or LCMS immediately.

-

Result A (Methyl Ester): The reagent is active. Proceed.

-

Result B (Carboxylic Acid): The reagent is dead. Do not use.

-

Protocol: In-Situ Generation (Recommended) If the commercial solid fails, generate it fresh.[1] Do not isolate.

-

Suspend 4-methylthiazole-2-carboxylic acid (1.0 equiv) in dry DCM.

-

Add Oxalyl Chloride (1.2 equiv) and DMF (2 drops, catalytic).

-

Stir at RT for 1-2 hours until gas evolution ceases and the solution clears.

-

Concentrate in vacuo to remove excess oxalyl chloride (critical to prevent side reactions with aniline).

-

Re-dissolve in DCM and add immediately to your aniline solution.

Part 2: Reaction Conditions & The "Proton Sponge" Effect

Q2: My reagent is good, but the reaction stalls at 10-20% conversion. I see a precipitate. Is it the product?

The Diagnosis: You are likely observing Aniline Deactivation via HCl salt formation.

The reaction produces 1 equivalent of HCl.

In a standard reaction, we assume the base (e.g., TEA) scavenges this.[1][2] However, thiazoles are weak bases.[1][2] The HCl produced can:

-

Protonate the unreacted aniline (rendering it non-nucleophilic).

-

Protonate the thiazole nitrogen (creating a pyridinium-like salt that may precipitate out of non-polar solvents like DCM).

The Fix: The "Schotten-Baumann" Switch or High-Base Loading

| Parameter | Standard Protocol (Failing) | Optimized Protocol (Thiazole Specific) |

| Solvent | DCM or THF | Pyridine (as solvent) or DCM/Aq. NaHCO3 (Biphasic) |

| Base | TEA or DIPEA (1.5 equiv) | Pyridine (excess) or K2CO3 (3.0 equiv) |

| Order of Addition | Acid Chloride to Amine | Amine to Acid Chloride (Reverse addition) |

Why Pyridine? Pyridine acts as both solvent and an acyl transfer catalyst. It forms an N-acylpyridinium intermediate which is:

-

More soluble than the initial acid chloride.

-

highly reactive toward the aniline.

-

Effectively buffers the HCl.

Protocol: The Pyridine Method

-

Dissolve Aniline (1.0 equiv) in dry Pyridine (0.5 M concentration).

-

Cool to 0 °C.

-

Add 4-methylthiazole-2-carbonyl chloride (1.2 equiv) portion-wise.

-

Allow to warm to RT.

-

Workup: Quench with water.[3][4] The product often precipitates. If not, extract with EtOAc and wash strictly with CuSO4 solution (to remove pyridine) followed by 1N HCl.[1][2]

Part 3: The "Nuclear Option" (Alternative Activation)

Q3: I tried fresh acid chloride and pyridine, but it still fails. My aniline is very electron-deficient (e.g., nitro-aniline, aminopyridine).

The Diagnosis: The nucleophilicity of your aniline is too low to attack the acid chloride before moisture destroys it. You need a more stable, yet highly reactive intermediate, or a forcing condition that doesn't decompose the reagent.[1][2]

The Fix: Switch to POCl3 or Acyl Fluorides Standard coupling agents (HATU/EDC) often struggle here because the activated ester is too sterically hindered by the thiazole's sulfur/nitrogen bulk at the 2-position.

Option A: The Phosphorous Oxychloride (POCl3) Method This generates a highly reactive imidoyl chloride-like intermediate in situ.

-

Mix Thiazole Acid (1.0 equiv) and Aniline (1.0 equiv) in dry Pyridine.

-

Cool to -10 °C.

-

Add POCl3 (1.1 equiv) dropwise.

-

Stir 30 min at 0 °C, then warm to RT. Note: This is often superior for extremely weak nucleophiles.[2]

Option B: Acyl Fluorides (The "Gold Standard" for Hindered Couplings) Acyl fluorides are less sensitive to moisture than chlorides but highly reactive toward amines, especially in hindered systems.[1][2]

-

Use TFFH (Fluoro-N,N,tetramethylformamidinium hexafluorophosphate) or Cyanuric Fluoride .[1][2]

-

These maintain the high electrophilicity needed without the rapid hydrolysis issues of the chloride.

Visual Troubleshooting Guide

The following decision tree outlines the logical flow for troubleshooting this specific coupling.

Figure 1: Decision tree for diagnosing failure modes in thiazole-aniline couplings.

Part 4: Workup & Isolation (The Hidden Hurdle)

Q4: I think it worked (new spot on TLC), but I lose everything during aqueous workup.

The Issue: Thiazole amides often possess "amphiphilic" solubility. They can be surprisingly soluble in acidic water (protonation of thiazole N) or hide in the interface.

The Solution:

-

Avoid Acidic Washes: Do not wash with 1N HCl if your product has no other basic groups. The thiazole nitrogen might protonate and drag your product into the aqueous layer.

-

Salting Out: Saturate the aqueous layer with NaCl (brine) during extraction.

-